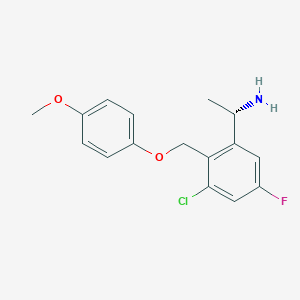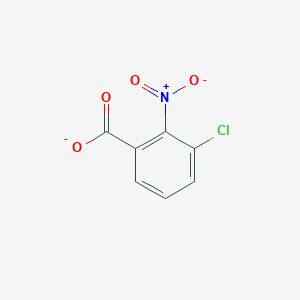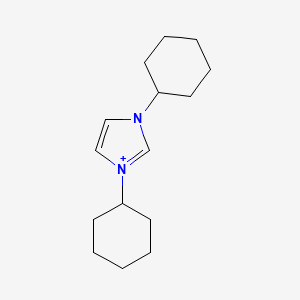
1,3-dicyclohexyl-1H-imidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-1H-imidazol-3-ium: is an organic compound with the molecular formula C15H25N2 . It is a derivative of imidazole, where the hydrogen atoms at positions 1 and 3 are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexyl-1H-imidazol-3-ium can be synthesized through a two-step reaction process. Initially, 1,3-dicyclohexylimidazole is reacted with tetrafluoroboric acid to produce an intermediate. This intermediate is then purified by distillation to obtain the target product .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolium salts.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .
科学的研究の応用
1,3-Dicyclohexyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .
類似化合物との比較
1,3-Dicyclohexylimidazolium chloride: Similar in structure but with a chloride ion instead of the imidazolium ion.
1,3-Diisopropylbenzimidazolium bromide: Contains isopropyl groups instead of cyclohexyl groups.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Features methyl groups and a trihydroborate ion.
Uniqueness: 1,3-Dicyclohexyl-1H-imidazol-3-ium is unique due to its cyclohexyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as a catalyst and in applications requiring high stability .
特性
分子式 |
C15H25N2+ |
|---|---|
分子量 |
233.37 g/mol |
IUPAC名 |
1,3-dicyclohexylimidazol-1-ium |
InChI |
InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |
InChIキー |
OTZSBKIHBGXKOY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


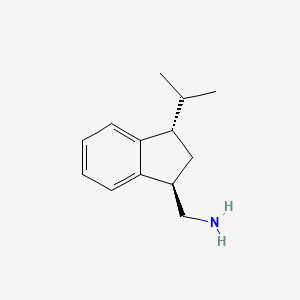
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
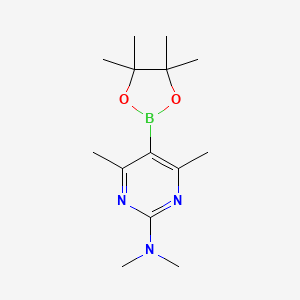
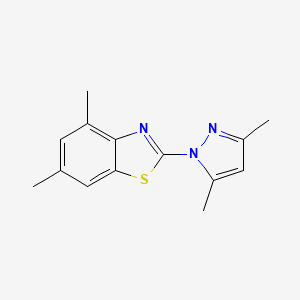
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
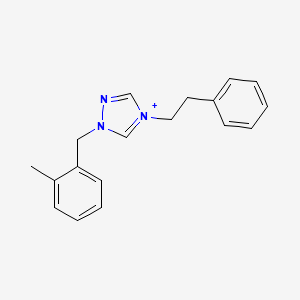
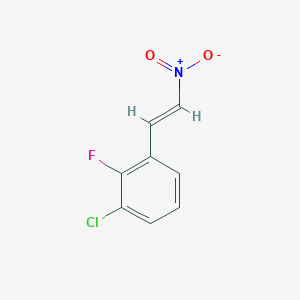
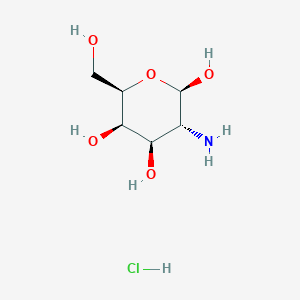
![N-{[4-(butanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B13357086.png)
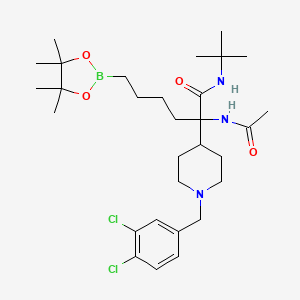
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
